7-(Trifluoromethyl)chroman-4-one

Descripción

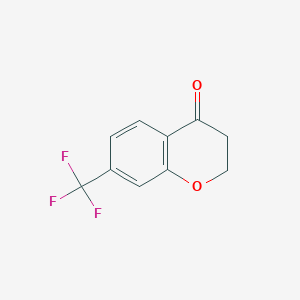

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGGJAUEQDZWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553207 | |

| Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111141-02-7 | |

| Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chromanone Core in Medicinal Chemistry and Drug Discovery

The chroman-4-one, or chromanone, framework is a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring with a ketone group. nih.govnih.gov This core structure is present in numerous natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govnih.gov Natural products containing the chromanone skeleton, such as flavonoids and isoflavonoids, have long been recognized for their health benefits. nih.gov

In medicinal chemistry, the chromanone scaffold is highly valued for its versatility. nih.govnih.gov Its structure can be readily modified at various positions, allowing for the fine-tuning of its biological and physicochemical properties. nih.gov This adaptability has led to the development of chromanone derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. nih.govresearchgate.netnumberanalytics.com The ability of the chromanone core to interact with various biological targets, such as enzymes and receptors, underscores its importance as a pharmacophore in the design of new drugs. nih.govresearchgate.netbenthamscience.com

Role of Fluorination in Drug Design and Bioactivity Enhancement

Fluorination, the process of introducing fluorine atoms into a molecule, is a widely used strategy in modern drug design to enhance the therapeutic potential of lead compounds. benthamscience.comtandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. tandfonline.commdpi.com

Key benefits of fluorination in drug design include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes in the body. tandfonline.comnih.gov This can lead to a longer duration of action for the drug.

Enhanced Lipophilicity: The introduction of fluorine, particularly a trifluoromethyl (-CF3) group, can increase the lipophilicity of a molecule. benthamscience.comnih.gov This can improve its ability to cross cell membranes and reach its target site. mdpi.comnih.gov

Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can affect the drug's absorption, distribution, and receptor binding. nih.govmdpi.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and electrostatic interactions, leading to enhanced binding affinity and potency. benthamscience.commdpi.com

Overview of 7 Trifluoromethyl Chroman 4 One Within the Chromanone Class

7-(Trifluoromethyl)chroman-4-one is a synthetic derivative of the chromanone scaffold that incorporates a trifluoromethyl group at the 7-position of the benzene (B151609) ring. This specific modification combines the inherent biological potential of the chromanone core with the advantageous properties conferred by fluorination. lookchem.com

The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the molecule. lookchem.com These characteristics make this compound a valuable intermediate and building block in the synthesis of more complex and potent bioactive molecules. lookchem.com Its structure has been a focus of research in the development of novel therapeutic agents, particularly in the areas of cancer and inflammation.

Interactive Data Table: Compound Names

| Compound Name |

| This compound |

| Chroman-4-one |

| Chromanone |

| Trifluoroacetic anhydride |

| Pyridine |

| 2-hydroxyacetophenone |

| o-hydroxyarylcarbonyl compounds |

| Pyrrolidine |

| Toluene |

| 4-chloro-3-(trifluoroacetyl)coumarin |

| Anilines |

| 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones |

| 5-fluorouracil |

| Azathioprine |

| 8-bromo-6-chloro-2-pentylchroman |

| 2H-chromene |

| 3-bromo-2-pentylchroman-4-one |

| 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one |

| 6-chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one |

| 7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde |

| 7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde oxime |

| 7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-propyl oxime |

| 7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-allyl oxime |

| 7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-benzyl oxime |

| 5,7-dipropoxy-2-(4'-trifluoromethylphenyl)-chromen-4-one |

| 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one |

| 7-hydroxy-4-methyl coumarin (B35378) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 7-(Trifluoromethyl)chroman-4-one, with ¹H, ¹³C, and ¹⁹F NMR each offering unique and complementary information about the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons in different chemical environments within the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, a consequence of the electron-withdrawing effects of the trifluoromethyl group and the carbonyl function. The aliphatic protons of the chroman ring system are observed further upfield, with their splitting patterns providing information about their coupling with adjacent protons.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.88-7.82 | m | Aromatic Protons | |

| 7.77-7.73 | m | Aromatic Protons |

Note: 'm' denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the chroman-4-one moiety is characteristically found at a low field. The carbons of the aromatic ring show distinct resonances, with their chemical shifts influenced by the trifluoromethyl substituent. The trifluoromethyl carbon itself appears as a quartet due to coupling with the three fluorine atoms. The aliphatic carbons of the chroman ring are located in the upfield region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 148.4 | Aromatic Carbon | |

| 133.3 | Aromatic Carbon | |

| 132.7 | Aromatic Carbon | |

| 128.1 | q, J = 5.0 | Aromatic Carbon |

| 125.1 | Aromatic Carbon | |

| 123.8 | q, J = 34.0 | Aromatic Carbon |

| 122.1 | q, J = 272.0 | Trifluoromethyl Carbon |

Note: 'q' denotes a quartet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds like this compound. biophysics.org The trifluoromethyl group gives rise to a single, sharp signal in the ¹⁹F NMR spectrum, a characteristic feature that confirms its presence. thermofisher.com The chemical shift of this signal is sensitive to the electronic environment of the molecule. biophysics.orgthermofisher.com For this compound in CDCl₃, the trifluoromethyl group typically appears as a singlet. rsc.org The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular structure. biophysics.org

Interactive Data Table: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -60.13 | s | -CF₃ |

Note: 's' denotes a singlet.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Related Boron Complexes

While not directly applicable to this compound itself, ¹¹B NMR spectroscopy is crucial for the characterization of its boron complexes. When this compound acts as a ligand to a boron center, the ¹¹B NMR chemical shift provides valuable information about the coordination environment of the boron atom. The addition of a ligand to a tricoordinate borane (B79455) generally results in an upfield shift in the ¹¹B NMR spectrum. sdsu.edu The chemical shifts for boron complexes can span a wide range, and the observed value is indicative of the nature of the atoms bonded to the boron. nih.gov For instance, the formation of a boron complex with a chalcone (B49325) derivative, a structurally related compound, shows a characteristic signal in the range of 0.2 to 0.4 ppm for difluoro derivatives. redalyc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, complements NMR data by providing information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds and functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration. The C-F stretching vibrations of the trifluoromethyl group also give rise to intense bands in the spectrum. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations, are also present, providing a complete vibrational fingerprint of the molecule.

Interactive Data Table: FT-IR Spectral Data for Related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100–3000 | Aromatic C–H stretching |

| 1667 | Carbonyl (C=O) stretching |

| 1634–1300 | Ring C–C stretching |

| 1300-1000 | In-plane C-H bending |

| 1227 | Ring C–O–C stretching |

| ~1000 | Ring breathing modes |

| 700-500 | Out-of-plane C-H bending |

Note: This table represents typical ranges for similar flavonoid structures as detailed spectral data for the specific compound is not available. researchgate.net

An in-depth analysis of this compound reveals a complex spectroscopic profile, providing significant insights into its molecular structure and electronic properties. Advanced analytical techniques are crucial for the unambiguous characterization of this fluorinated heterocyclic compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of theoretical investigations into molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and its associated properties. For chromone (B188151) derivatives, including those with trifluoromethyl substitutions, quantum mechanical calculations of energies, geometries, and vibrational wavenumbers are often carried out using methods like Hartree-Fock (HF) and Density Functional Theory (DFT). ias.ac.in

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is employed to determine the optimized molecular geometry and to explore the electronic properties of compounds like 7-(Trifluoromethyl)chroman-4-one.

Theoretical studies on related chromone derivatives have utilized DFT to investigate molecular geometries, vibrational spectra, and electronic properties. d-nb.info For instance, in studies of similar molecules, geometry optimization is a standard initial step, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is often performed using specific DFT functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). ias.ac.inias.ac.in The optimized geometrical parameters, including bond lengths and angles, obtained from such calculations are often in good agreement with experimental data where available. ias.ac.inias.ac.in

The electronic structure of a molecule, encompassing the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity and electronic transitions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chromone Derivative Core Structure

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | ~1.22 | C-O-C | ~118-119 |

| C-O (ether) | ~1.36-1.38 | C-C=O | ~122-125 |

| C-CF3 | ~1.33-1.34 |

Note: This table presents generalized data for the core structure of chromone derivatives based on available literature for similar compounds and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. ias.ac.inresearchgate.net It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.

In the context of trifluoromethyl-substituted compounds, NBO analysis can reveal the influence of the electron-withdrawing trifluoromethyl group on the electronic distribution of the chromanone core. The analysis can identify significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater charge delocalization. For related molecules, NBO analysis has been used to confirm the presence of intramolecular charge transfer and hydrogen bonding interactions. ias.ac.inresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This allows for the analysis of chemical bonds and the properties of atoms within a molecule. wikipedia.orgamercrystalassn.org QTAIM defines chemical bonding and structure based on the topology of the electron density. wikipedia.org

Key parameters in QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). The nature of a chemical bond can be inferred from these values. For instance, in studies of other chromone derivatives, QTAIM has been used to characterize the interactions within the molecule, including the nature of covalent and non-covalent interactions. d-nb.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dedtic.mil The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). dtic.mil

Theoretical Spectroscopic Predictions

Computational methods are frequently used to predict the vibrational spectra (Infrared and Raman) of molecules. ias.ac.in These theoretical predictions are invaluable for the assignment of experimental spectral bands to specific vibrational modes of the molecule.

DFT calculations are commonly employed to compute the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. ias.ac.in For instance, in the study of 7-amino-4-trifluoromethyl coumarin (B35378), the theoretically scaled vibrational wavenumbers showed excellent agreement with the experimental FT-IR and FT-Raman spectra. ias.ac.in Similar calculations for this compound would predict the characteristic stretching frequency of the carbonyl group (C=O) and the vibrations associated with the trifluoromethyl group (C-F stretching and bending modes). ias.ac.in

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment, for instance, in a solution.

Pharmacological and Biological Activity Research

In Vitro and In Vivo Cytotoxicity Studies

The potential of chroman-4-one derivatives as anticancer agents is an active area of research. nih.govnih.govnih.gov The structural framework of chroman-4-one serves as a valuable starting point for the development of new therapeutic agents.

Human Cancer Cell Lines (e.g., A-549, MCF-7)

Recent studies have explored the cytotoxic effects of various derivatives of the chroman-4-one scaffold against several human cancer cell lines, including the human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines. researchgate.netnih.govjksus.orgrsc.orgresearchgate.net

For instance, a series of novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which are derivatives of the core 7-(Trifluoromethyl)chroman-4-one structure, were synthesized and evaluated for their in vitro cytotoxic activity. These studies are crucial as A-549 and MCF-7 are well-established models for in vitro cytotoxicity evaluation. One particular derivative from this series demonstrated promising cytotoxicity against both A-549 and MCF-7 cell lines.

Mechanisms of Anticancer Action (e.g., AMPK/mTOR Signaling Pathway, BCL-2/BAX balance, VEGF levels)

The exploration of the precise molecular mechanisms behind the anticancer activity of this compound and its derivatives is ongoing. Key cellular pathways often implicated in cancer progression and apoptosis include the AMPK/mTOR signaling pathway, the balance of BCL-2 family proteins, and the levels of Vascular Endothelial Growth Factor (VEGF).

The AMPK/mTOR signaling pathway is a critical regulator of cellular metabolism, growth, and autophagy, and its dysregulation is often linked to cancer. researchgate.netnih.govnih.gov Similarly, the BCL-2/BAX ratio is a key determinant of cell susceptibility to apoptosis, with a lower ratio often indicating a higher likelihood of programmed cell death. nih.govnih.govVEGF is a potent factor in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. nih.govplos.orgnih.gov

While research indicates that some chromanone derivatives may induce apoptosis through caspase pathways, current research has not yet explicitly detailed the specific interactions of this compound or its immediate derivatives with the AMPK/mTOR pathway, the BCL-2/BAX balance, or their effect on VEGF levels.

Antioxidant Activity Assessment

In addition to their cytotoxic potential, chromone (B188151) derivatives have been investigated for their antioxidant properties. mdpi.comresearchgate.net Oxidative stress is implicated in numerous diseases, making the development of new antioxidant compounds a significant area of research. nih.gov The antioxidant capacity of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of chemical compounds. mdpi.comnih.govnih.govresearchgate.netgrafiati.com This assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical. A study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives found that several compounds exhibited significant DPPH radical scavenging activity.

Hydrogen Peroxide and Nitric Oxide Scavenging Assays

The ability of compounds to scavenge reactive oxygen species like hydrogen peroxide and reactive nitrogen species like nitric oxide is another important measure of antioxidant activity. nih.govnih.govnih.govresearchgate.netcore.ac.ukresearchgate.net The same series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives were tested for their scavenging abilities against these species.

Enzyme Inhibition Studies

The chroman-4-one framework is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets. nih.gov Research has explored the inhibitory potential of chroman-4-one derivatives against a variety of enzymes implicated in different disease pathologies.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov The chroman-4-one scaffold has been identified as a potent and selective inhibitor of SIRT2. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies on a series of chroman-4-one derivatives have revealed key determinants for potent SIRT2 inhibition. One extensive study synthesized and evaluated a range of substituted chroman-4-ones, demonstrating that substitutions at the 2-, 6-, and 8-positions are crucial for high potency, with larger, electron-withdrawing groups being favorable. nih.govacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in the series with an IC50 value of 1.5 µM and showed high selectivity for SIRT2 over SIRT1 and SIRT3. acs.orgnih.gov

Conversely, a derivative with a fluorine atom at the 7-position exhibited only weak inhibitory activity, with 18% inhibition at a concentration of 200 µM. acs.org While specific inhibitory data for this compound against SIRT2 is not detailed in the reviewed literature, the general findings suggest that the substitution pattern on the chroman-4-one ring is critical for potent and selective SIRT2 inhibition. acs.org

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substitution | SIRT2 IC50 (µM) | % Inhibition at 200 µM |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 acs.orgnih.gov | --- |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo, 6-chloro, 2-pentyl | 4.5 acs.org | 88 acs.org |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov The chromone and chroman-4-one scaffolds have been explored for their potential as cholinesterase inhibitors. nih.govnih.gov

Research on amino-7,8-dihydro-4H-chromenone derivatives has shown promising results, particularly against BChE. nih.gov In one study, derivatives with specific substitutions demonstrated potent BChE inhibition, with compound 4k (structure not fully specified in the abstract) showing an IC50 value of 0.65 µM, which is comparable to the standard drug donepezil. nih.gov The study suggested that the larger active site of BChE compared to AChE can accommodate bulkier substituents, favoring the interaction of these derivatives. nih.gov

While direct studies on the cholinesterase inhibitory activity of this compound are not available in the reviewed scientific literature, the general activity of related chromanone structures suggests that this compound could potentially interact with these enzymes. The electron-withdrawing nature of the trifluoromethyl group could influence the binding affinity to the active sites of AChE and BChE.

Table 2: Cholinesterase Inhibition by Chromenone Derivatives

| Compound Class | Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | BChE | 0.65 ± 0.13 nih.gov | Competitive inhibition. nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Chromone-based compounds have been identified as selective inhibitors of MAO-B. nih.govnih.gov

Research has shown that substitutions on the chromone ring are critical for MAO-B inhibitory activity. Specifically, chromones with substituents at the C-7 position have demonstrated notable MAO-B inhibition, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov For instance, a study on chromone-hydroxypyridinone hybrids identified a compound (17d ) with an IC50 of 67.02 nM for human MAO-B. nih.gov

Furthermore, a naturally isolated compound, 5-hydroxy-2-methyl-chroman-4-one, was found to be a selective and reversible competitive inhibitor of MAO-B with an IC50 of 3.23 µM and a Ki of 0.896 µM. nih.gov The presence of a trifluoromethyl group at the para position of other scaffolds has also been associated with significant MAO-B inhibitory activity. nih.gov Although direct experimental data for this compound is lacking, the collective evidence strongly suggests its potential as a MAO-B inhibitor.

Table 3: MAO-B Inhibition by Chromone and Chroman-4-one Derivatives

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Selectivity |

|---|---|---|---|---|

| Chromone-hydroxypyridinone hybrid (17d) | hMAO-B | 0.067 nih.gov | Not Reported | SI = 11 (A/B) nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | hMAO-B | 3.23 nih.gov | 0.896 nih.gov | ~4-fold vs MAO-A nih.gov |

β-Secretase (BACE-1) Inhibition

β-Secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease as it initiates the production of amyloid-β peptides. nih.govnih.gov The development of BACE-1 inhibitors has been a major focus of research, although it has proven challenging due to the enzyme's large and flexible active site. nih.gov

While specific studies on the BACE-1 inhibitory activity of this compound were not identified, research on related heterocyclic structures provides some context. For example, some flavonoid derivatives have been reported as non-competitive BACE-1 inhibitors. nih.gov The search for effective BACE-1 inhibitors is ongoing, with a focus on achieving high selectivity and brain permeability. researchgate.net The potential of the chroman-4-one scaffold in this area remains an open field for investigation.

Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5/15) Inhibition

Cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, and their dual inhibition is a promising strategy for developing anti-inflammatory agents with improved safety profiles. nih.govrootspress.org

Research on various heterocyclic compounds has demonstrated dual COX/LOX inhibitory activity. nih.govnih.gov For instance, certain thiophene (B33073) derivatives have been shown to selectively inhibit COX-2 and also exhibit 5-LOX inhibitory activity. nih.gov While direct evidence for this compound is not available, the anti-inflammatory potential of the broader class of flavonoids, which includes the chroman-4-one structure, is well-documented. rootspress.org The trifluoromethyl group could potentially enhance the binding of the chroman-4-one scaffold to the active sites of these enzymes. Further studies are required to elucidate the specific COX/LOX inhibitory profile of this compound.

Table 4: COX-2 and 5-LOX Inhibition by Various Heterocyclic Compounds

| Compound Class | Enzyme | IC50 (µM) |

|---|---|---|

| Thiophene derivative (5b) | COX-2 | 5.45 nih.gov |

| Thiophene derivative (5b) | 5-LOX | 4.33 nih.gov |

| Pyrazolone derivative (PYZ9) | COX-2 | 0.72 nih.gov |

Kinase Inhibition (e.g., Protein Kinase C, Casein Kinase 2, PIM-1 Kinase, DAPK-1, CDK)

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and neurodegenerative disorders. nih.gov Consequently, kinase inhibitors are a major class of therapeutic agents.

The search for novel kinase inhibitors has explored a wide variety of chemical scaffolds. For example, substituted indigoid derivatives have been investigated as inhibitors of kinases relevant to Alzheimer's disease, such as CDK1/cyclin B, CK1, and GSK-3. nih.gov Similarly, β-carbolin-1-one derivatives have been designed and evaluated as RET protein kinase inhibitors. nih.gov

Currently, there is no specific research in the reviewed literature that directly evaluates the inhibitory activity of this compound against Protein Kinase C, Casein Kinase 2, PIM-1 Kinase, DAPK-1, or Cyclin-Dependent Kinases (CDK). The potential of the chroman-4-one scaffold to interact with these or other kinases remains an area for future investigation.

Other Enzyme Targets (e.g., Aldehyde Oxidase, Insulin (B600854) Inhibitors, HIF1A, Histidine Kinase)

While direct experimental evidence for the inhibitory activity of this compound against aldehyde oxidase, insulin inhibitors, HIF1A (Hypoxia-inducible factor 1-alpha), and histidine kinase is not extensively documented in publicly available literature, the broader class of chromone and chromanone derivatives has been investigated for a variety of enzyme inhibitory activities.

For instance, some chromone derivatives have been identified as inhibitors of enzymes such as monoamine oxidase. nih.gov The trifluoromethyl group, known for its strong electron-withdrawing nature, can significantly alter the electronic environment of the chromanone ring system, potentially influencing its interaction with the active sites of these enzymes. The increased lipophilicity imparted by the CF3 group could also facilitate passage through cellular membranes to reach intracellular targets. cymitquimica.com Further research is required to specifically elucidate the inhibitory profile of this compound against this panel of enzymes.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies of chromanone derivatives have revealed that the nature and position of substituents on the chromanone scaffold are critical for their biological activity. acs.orgnih.gov

For chromanones, substitutions at the C2, C6, and C8 positions have been shown to be important for inhibitory activity against certain enzymes like sirtuin 2 (SIRT2). acs.orgnih.gov Specifically, larger, electron-withdrawing groups at the C6 and C8 positions were found to be favorable for potency. acs.orgnih.gov

Regarding the C7 position, one study on SIRT2 inhibitors explored a 7-fluoro-substituted chroman-4-one, which exhibited only weak inhibitory activity. acs.orgnih.gov In contrast, a separate study on chromone derivatives as monoamine oxidase (MAO) inhibitors found that 7-benzyloxy substitution was conducive to potent and selective MAO-B inhibition. nih.gov

The presence of a trifluoromethyl group at the C7 position of the chroman-4-one core in this compound is expected to significantly impact its biological activity. The CF3 group is a strong electron-withdrawing group and is highly lipophilic. This can influence the molecule's ability to cross biological membranes and its binding affinity to target proteins. The electronic effect of the C7-trifluoromethyl group would likely influence the reactivity and interaction of the entire chromanone system with its biological targets.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level.

Ligand-Protein Interactions and Binding Affinities

The interactions between a ligand and its protein target are crucial for its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The trifluoromethyl group in this compound can participate in unique interactions, such as halogen bonds and dipole-dipole interactions, which can contribute to binding affinity. scispace.com

Studies on other trifluoromethylated compounds have shown that the CF3 group can enhance binding affinity through favorable interactions with the protein backbone or specific amino acid side chains. scispace.com The increased lipophilicity due to the CF3 group can also lead to stronger hydrophobic interactions within the binding pocket.

Identification of Key Residues and Binding Pockets

Molecular docking studies on related chromone inhibitors have helped identify key amino acid residues within the binding pockets of their target enzymes. For instance, in the active site of MAO-B, 7-benzyloxychromones are proposed to orient in a way that allows for favorable interactions with key residues. nih.gov Similarly, for BuChE, residues such as Ser198 and Trp82 have been identified as important for the binding of chromenone-based inhibitors. nih.gov

Multi-Target-Directed Ligand Development

The complexity of many diseases has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The chromone and chromanone scaffolds are considered privileged structures for the design of MTDLs, particularly for neurodegenerative diseases like Alzheimer's. nih.gov

Chromone-based derivatives have been designed to inhibit both cholinesterases and monoamine oxidases, two key enzyme families implicated in the pathology of Alzheimer's disease. nih.gov The versatility of the chromanone scaffold allows for the incorporation of various pharmacophores to achieve a desired multi-target profile. The introduction of a trifluoromethyl group, as in this compound, could be a strategic modification in the design of novel MTDLs, potentially enhancing potency and improving pharmacokinetic properties.

Therapeutic Potential in Specific Disease Areas

Given the diverse biological activities reported for chromanone derivatives, this compound holds potential for therapeutic applications in several disease areas. The chromanone scaffold is a core component of many compounds investigated for their anticancer, anti-inflammatory, and neuroprotective effects. nih.gov

The potential of chromanone derivatives as inhibitors of enzymes like SIRT2 and MAO suggests their relevance in neurodegenerative disorders. nih.govacs.orgnih.gov Furthermore, the anti-tumor activity of trifluoromethylated flavonoids, which share a similar core structure, has also been reported. nih.gov The general utility of 7-substituted-4-chromanones as potent aldose reductase inhibitors has also been noted, pointing towards potential applications in diabetic complications. acs.org

However, it is important to note that the specific therapeutic potential of this compound is yet to be fully elucidated through dedicated preclinical and clinical studies.

Alzheimer's Disease Research

The chroman-4-one scaffold is a subject of investigation in the search for multi-target-directed ligands for Alzheimer's disease. Research into derivatives of this structure has shown potential for inhibiting key enzymes implicated in the disease's progression. For instance, certain flavonoid-based compounds derived from the chromen-4-one structure have demonstrated potent inhibition of Acetylcholinesterase (AChE). nih.gov One such derivative, compound 7m, was found to be a more potent inhibitor of AChE than the reference drug donepezil, with an IC50 value of 5.87 nM compared to 12.7 nM for donepezil. nih.gov Docking analysis revealed that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

Furthermore, this class of compounds has shown an ability to prevent the formation of advanced glycation end products (AGEs) and exhibits radical scavenging properties. nih.gov In animal models, a derivative ameliorated scopolamine-induced memory deficits. nih.gov

Derivatives of chroman-4-one, such as 6-fluoro-7-(trifluoromethyl)chroman-4-one, are also being explored for their potential as inhibitors of SIRT2 (Sirtuin 2), an enzyme linked to neurodegenerative diseases like Alzheimer's. The potential for epidermal growth factor receptor (EGFR) inhibitors to act as therapeutic agents for Alzheimer's disease by reducing amyloid-beta (Aβ) pathology and improving cognitive function has also been noted, suggesting a possible avenue of investigation for chroman-4-one derivatives that may target this receptor. nih.gov

Table 1: Investigational Activity of Chromen-4-one Derivatives in Alzheimer's Disease Research

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Flavonoid-based chromen-4-one derivatives | Acetylcholinesterase (AChE), Advanced Glycation End Products (AGEs) | Potent AChE inhibition (e.g., compound 7m, IC50 = 5.87 nM); prevention of AGEs formation; radical scavenging activity. nih.gov | nih.gov |

Cancer Therapeutics Development

This compound is recognized as a valuable scaffold in the development of new cancer therapies. The presence of the trifluoromethyl (-CF3) group is significant, as it enhances the compound's lipophilicity and metabolic stability, which are desirable properties for drug candidates. lookchem.com Research indicates that the chroman-4-one scaffold is associated with potential antitumor properties. lookchem.com

Studies suggest that this compound may exert its anticancer effects by inhibiting specific enzymes, such as sirtuins, which are involved in cellular regulation and cancer metabolism. The broader family of chroman-4-one derivatives, including flavanones, has been reported to possess anticancer potential. nih.gov The introduction of a trifluoromethyl group into other structural classes, like chalcones, has also resulted in compounds with antitumor effects against cancer cells, including those resistant to standard therapies. nih.gov

The development of novel chromene-based compounds continues to be an active area of research. For example, newly synthesized chromene-based azo chromophores have been evaluated for their cytotoxic activities, further highlighting the versatility of the chromene structure in oncology research. nih.gov

Table 2: Research Highlights for this compound and Related Compounds in Cancer Therapeutics

| Compound/Scaffold | Potential Mechanism/Target | Investigated Activity | Reference |

|---|---|---|---|

| This compound | Sirtuin inhibition | Potential anticancer activity; valuable scaffold for drug development. | |

| Chroman-4-one scaffold | General antitumor properties | The trifluoromethyl group enhances lipophilicity and metabolic stability. lookchem.com | lookchem.com |

| α-trifluoromethyl chalcone (B49325) (YS71) | Induction of apoptosis | Antitumor effects against prostate cancer cells, including taxane-resistant lines. nih.gov | nih.gov |

Antiviral, Antimycobacterial, Antimicrobial, and Anti-inflammatory Properties

The this compound scaffold and its derivatives have been investigated for a range of biological activities, including antiviral, antimycobacterial, antimicrobial, and anti-inflammatory effects.

Antiviral Activity: Studies suggest that this compound may possess antiviral properties by interfering with viral replication mechanisms. A related compound, 6-fluoro-7-(trifluoromethyl)chroman-4-one, is thought to exhibit its antiviral effect by inhibiting viral replication through the targeting of viral enzymes and proteins. The broader class of chroman-4-one analogues is considered a promising foundation for the development of anti-HIV agents. nih.gov

Antimycobacterial Activity: Chroman-4-one analogues have been reported to inhibit Mycobacterium tuberculosis. nih.gov Research on coumarin-based derivatives, which share a structural resemblance to the chroman-4-one core, has yielded compounds with bactericidal activity against Mycobacterium tuberculosis. nih.gov Some of these synthesized triazolo-conjugates were found to be significantly more active than first-line antimycobacterial drugs against multidrug-resistant clinical isolates. nih.gov These compounds are believed to interfere with the bacterial cell wall by targeting enzymes like mycobacterial InhA and DNA gyrase. nih.gov A related compound, 6-fluoro-7-(trifluoromethyl)chroman-4-one, has shown effective inhibition against Mycobacterium smegmatis.

Antimicrobial Activity: The chromanone scaffold is a basis for developing compounds with broad-spectrum antibacterial and antifungal activities. nih.gov The inclusion of a trifluoromethyl group has been a strategy in developing broad-spectrum antimicrobial agents in other heterocyclic systems, such as 4-trifluoromethyl bithiazoles. nih.gov

Anti-inflammatory Properties: this compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. The anti-inflammatory effects of chroman-4-one derivatives are a subject of ongoing research, with some analogues showing promise in this area. For example, a trifluoromethyl-containing hesperetin (B1673127) derivative has been shown to exert anti-inflammatory effects.

Table 3: Summary of Investigated Biological Activities

| Activity Type | Compound/Scaffold | Key Findings | Reference |

|---|---|---|---|

| Antiviral | This compound | May interfere with viral replication mechanisms. | |

| 6-fluoro-7-(trifluoromethyl)chroman-4-one | Activity attributed to inhibiting viral replication by targeting viral enzymes. | ||

| Antimycobacterial | Chroman-4-one analogues | Reported to inhibit Mycobacterium tuberculosis. nih.gov | nih.gov |

| Coumarinyl-1,2,3-triazoles | Bactericidal against M. tuberculosis, targeting cell wall enzymes. nih.gov | nih.gov | |

| 6-fluoro-7-(trifluoromethyl)chroman-4-one | Effective inhibition against Mycobacterium smegmatis. | ||

| Antimicrobial | Chromanone scaffold | Basis for broad-spectrum antibacterial and antifungal agents. nih.gov | nih.gov |

| Anti-inflammatory | This compound | Potential to reduce inflammation by inhibiting pro-inflammatory cytokines. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-fluoro-7-(trifluoromethyl)chroman-4-one |

| Donepezil |

| Hesperetin |

Advanced Applications in Materials Science and Chemical Sensing

Application in Organic Electronics and Photonics

The chroman-4-one scaffold, featuring a trifluoromethyl substituent, offers a platform for designing materials with tailored electronic and photophysical properties. These properties are crucial for the development of next-generation organic electronic and photonic devices.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, 7-(Trifluoromethyl)chroman-4-one derivatives are being explored as components in dye-sensitized solar cells (DSSCs). DSSCs are a type of low-cost solar cell that are based on a semiconductor formed between a photo-sensitized anode and an electrolyte. The efficiency of DSSCs is highly dependent on the dye sensitizer, which is responsible for absorbing light and injecting electrons into the semiconductor.

| Parameter | Description | Importance in DSSCs |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell when no current is flowing. | A higher Voc contributes to a higher overall efficiency. |

| Short-Circuit Current Density (Jsc) | The current density through the solar cell when the voltage across it is zero. | A higher Jsc indicates more efficient light harvesting and charge collection. |

| Fill Factor (FF) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. | A higher fill factor indicates less power loss within the cell. |

| Power Conversion Efficiency (PCE) | The percentage of solar energy that is converted into electrical energy. | The primary metric for evaluating the performance of a solar cell. |

Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of materials derived from this compound are of significant interest for organic light-emitting diode (OLED) technology. OLEDs are solid-state devices that emit light when an electric current is applied. The color and efficiency of an OLED are determined by the emissive layer, which contains organic molecules capable of luminescence.

Derivatives of this compound can be engineered to act as emitters or host materials in the emissive layer of an OLED. The trifluoromethyl group can influence the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport. Furthermore, it can impact the emission color and quantum efficiency of the device. Research efforts are directed towards synthesizing novel chroman-4-one derivatives and characterizing their performance in OLEDs, focusing on parameters such as external quantum efficiency (EQE), luminance, and color coordinates (CIE). mdpi.comrsc.org

| Parameter | Description | Importance in OLEDs |

| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted by the OLED to the number of electrons injected. mdpi.com | A key metric for the overall efficiency of the device. mdpi.com |

| Luminance | The intensity of light emitted from the OLED per unit area. | Determines the brightness of the display or lighting panel. |

| CIE Coordinates | A set of values that define the color of the emitted light on the CIE color space. mdpi.com | Ensures color accuracy and purity for display applications. mdpi.com |

Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of certain chroman-4-one derivatives, combined with the ability to tune their photophysical properties through chemical modification, makes them promising candidates for fluorescent probes and bioimaging agents. nih.govmdpi.com These tools are essential for visualizing and understanding complex biological processes at the cellular and molecular level. nih.govmdpi.com

The introduction of a trifluoromethyl group can enhance the photostability and quantum yield of a fluorophore, leading to brighter and more robust imaging agents. Furthermore, the this compound scaffold can be functionalized with specific recognition moieties that target particular biomolecules or cellular organelles. This allows for the development of highly selective probes for applications such as:

Visualizing cellular structures: Staining specific organelles like mitochondria or lysosomes.

Sensing metal ions: Detecting changes in the concentration of biologically important metal ions.

Monitoring enzyme activity: Designing probes that become fluorescent upon interaction with a specific enzyme.

The development of these probes involves synthesizing and characterizing their spectroscopic properties, cellular uptake, and specificity. mdpi.com

Chemical Sensor Development (e.g., H2S/HS- Detection)

The reactivity of the chroman-4-one core can be exploited for the development of chemical sensors. For instance, sensors for detecting hydrogen sulfide (B99878) (H₂S) and its anion (HS⁻) are of significant interest due to the important roles these species play in biological systems and their presence as environmental pollutants. nih.gov

A chemical sensor based on a this compound derivative could be designed to undergo a specific chemical reaction with H₂S or HS⁻, resulting in a measurable change in its optical or electrochemical properties. For example, a probe might exhibit a change in fluorescence intensity or a colorimetric shift upon reaction with the analyte. The trifluoromethyl group can modulate the reactivity and selectivity of the sensor, as well as its photophysical properties.

Key characteristics for such a sensor include high selectivity for H₂S/HS⁻ over other biologically relevant thiols and reactive sulfur species, a low detection limit, and a rapid response time. nih.gov

Role as Building Blocks in Advanced Materials Synthesis

Beyond its direct applications, this compound serves as a crucial building block for the synthesis of more complex and advanced materials. Its chemical structure provides a versatile platform for a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of larger molecular architectures.

The trifluoromethyl group imparts unique properties to the resulting materials, including increased thermal stability, enhanced solubility in organic solvents, and modified electronic characteristics. These properties are highly desirable in materials science for creating:

Polymers with tailored properties: Incorporating the this compound unit into a polymer backbone can lead to materials with improved thermal resistance and specific optical properties.

Liquid crystals: The rigid core of the chroman-4-one and the influence of the trifluoromethyl group can be utilized in the design of novel liquid crystalline materials.

Complex heterocyclic systems: The chroman-4-one ring can be used as a starting point for the synthesis of more elaborate heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net

The use of this compound as a building block enables the systematic tuning of material properties, paving the way for the development of new materials with customized functionalities for a wide range of advanced applications.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 7-(Trifluoromethyl)chroman-4-one and its derivatives. While established methods exist, there is a continuous drive in medicinal and process chemistry to improve synthetic routes. acs.orgcas.cn Key areas of development may include:

Catalyst-Free and Greener Conditions: Exploring reactions that proceed without the need for catalysts or under milder, more sustainable conditions, such as the use of safer solvents and lower temperatures, is a growing trend in chemical synthesis. nih.gov

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are performed in a single reaction vessel can significantly improve efficiency by reducing purification steps and solvent usage. acs.orgresearchgate.net

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Asymmetric Synthesis: For chiral derivatives of this compound, developing highly stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit different biological activities.

A recent study highlighted a novel, efficient, and sustainable route to trans-4-trifluoromethyl-l-proline, a key building block for a SARS-CoV-2 main protease inhibitor, utilizing a stereochemical editing step. figshare.com This exemplifies the kind of innovative synthetic strategies that could be applied to the synthesis of complex molecules like this compound derivatives.

Comprehensive Mechanistic Studies of Biological Activities

While the chroman-4-one core is associated with various biological activities, detailed mechanistic studies on this compound itself are essential. lookchem.com Future research should aim to elucidate the precise molecular targets and pathways through which this compound exerts its effects. This could involve:

Enzyme Inhibition Assays: Investigating the inhibitory potential of this compound against a wide range of enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes. acs.org For instance, some chromanone derivatives have been identified as selective inhibitors of sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative diseases. acs.org

Receptor Binding Studies: Determining the affinity and selectivity of the compound for various cellular receptors to understand its potential as a modulator of signaling pathways. nih.gov

Cell-Based Assays: Utilizing a panel of human cancer cell lines and other disease models to assess the compound's effects on cell proliferation, apoptosis, cell cycle, and other key cellular processes. nih.gov

-Omics Technologies: Employing genomics, proteomics, and metabolomics to gain a comprehensive understanding of the global cellular changes induced by the compound.

A study on novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties demonstrated that these compounds could induce apoptosis and arrest the cell cycle in cancer cells, highlighting the importance of such mechanistic investigations. nih.gov

Exploration of New Therapeutic Indications

The pharmacological potential of the chroman-4-one scaffold suggests that this compound and its analogs could be explored for a variety of therapeutic applications. lookchem.com The trifluoromethyl group often enhances drug-like properties, making this compound a particularly attractive starting point for drug discovery programs. lookchem.com Potential therapeutic areas for investigation include:

Oncology: Given the reported anticancer activities of similar compounds, further investigation into the efficacy of this compound against various cancers is warranted. nih.gov

Neurodegenerative Diseases: The inhibitory activity of related chromanones on enzymes like SIRT2 suggests a potential role in treating conditions such as Alzheimer's and Parkinson's diseases. acs.org

Infectious Diseases: The chromanone scaffold has been explored for its antimicrobial and antiviral properties, opening avenues for the development of new anti-infective agents. lookchem.com

Inflammatory Disorders: The anti-inflammatory properties of some chromanones could be harnessed for the treatment of chronic inflammatory diseases.

Derivatives of chroman-4-one have also been investigated as monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of depression and other neurological disorders. journaljpri.com

Advanced Computational Modeling for Drug Discovery and Optimization

Computational methods are increasingly integral to modern drug discovery, offering a way to accelerate the identification and optimization of lead compounds. nih.gov For this compound, these techniques can be applied to:

Structure-Activity Relationship (SAR) Studies: Developing computational models to understand how structural modifications to the this compound scaffold affect its biological activity. acs.orgnih.gov

Virtual Screening: Using the 3D structure of the compound to screen large libraries of virtual molecules to identify new derivatives with potentially improved activity and selectivity.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound and its analogs with their biological targets at the atomic level to predict binding affinity and guide the design of more potent molecules. nih.gov

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

The use of in silico and high-throughput experimentation was instrumental in identifying a sustainable manufacturing route for a key building block of a clinical candidate, demonstrating the power of these combined approaches. figshare.com

Integration into Multidisciplinary Platforms for Material Innovations

Beyond its pharmaceutical potential, the unique physicochemical properties imparted by the trifluoromethyl group could make this compound a valuable building block in materials science. lookchem.com Future research could explore its integration into various multidisciplinary platforms:

Biomaterials: Incorporating the compound into polymers or hydrogels to create biomaterials with specific biological activities, such as antimicrobial or anti-inflammatory properties. The development of biomimetic materials based on the chroman-4-one scaffold has been explored for creating somatostatin (B550006) β-turn mimetics. nih.gov

Fluorescent Probes: The chromanone core is a component of some fluorescent dyes. Modifications, including the introduction of a trifluoromethyl group, could lead to the development of novel probes for bioimaging and sensing applications.

Agrochemicals: The biological activity of chromanones suggests potential applications in agriculture as pesticides or plant growth regulators. mdpi.com The inclusion of fluorine is a common strategy in the design of modern agrochemicals. cas.cn

The synthesis of α-trifluoromethylated tertiary alcohols bearing coumarin (B35378) moieties, a related heterocyclic system, has been explored for their potential as antifungal agents, indicating a possible direction for the application of similar fluorinated chromanones in agriculture. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.